molecular formula C17H13FN2O3S B1578286 4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid

4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid

Cat. No.: B1578286
M. Wt: 344.4 g/mol
InChI Key: LKZZDHKJFDTYCH-UHFFFAOYSA-N
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Description

4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid (DrugBank ID: DB07616) is a small molecule with a molecular formula of C17H13FN2O3S and a molecular weight of 344.36 g/mol . This compound is classified as a salicylic acid derivative and functions as a potent inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) . The inhibition of HPGDS, the enzyme responsible for producing prostaglandin D2 (PGD2), makes this compound a valuable tool for researching pathways involved in inflammation, allergic responses, and various immune-mediated disorders . Patent literature indicates that thiazole derivatives of this class have broad research potential across multiple therapeutic areas, including cancer, cardiovascular diseases, neurodegenerative conditions, transplant rejection, and bacterial or viral infections . Its well-defined mechanism of action and structural characterization, including availability of 3D structural data in the Protein Data Bank (PDB Entry 2VD1), make it an excellent candidate for biochemical assay development, target validation, and structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H13FN2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

4-[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C17H13FN2O3S/c1-9-6-10(2-5-13(9)18)14-8-24-17(20-14)19-11-3-4-12(16(22)23)15(21)7-11/h2-8,21H,1H3,(H,19,20)(H,22,23)

InChI Key

LKZZDHKJFDTYCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=CC(=C(C=C3)C(=O)O)O)F

bioactivity

Antibacterial

sequence

FLGVVFKLASKVFPAVFGKV

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid typically involves the following key steps:

  • Construction of the 1,3-thiazole ring bearing the 4-fluoro-3-methylphenyl substituent at the 4-position.
  • Introduction of the amino linkage at the 2-position of the thiazole ring.
  • Coupling of the thiazolylamino group to the 2-hydroxybenzoic acid scaffold.

This approach ensures regioselective functionalization and preserves the sensitive functional groups such as the hydroxy and carboxylic acid moieties.

Reported Synthetic Routes

Thiazole Ring Formation and Functionalization

A common method to prepare the 1,3-thiazole ring involves cyclization reactions starting from α-haloketones and thiourea derivatives or related thioamide precursors. In the case of the 4-(4-fluoro-3-methylphenyl) substituent, the corresponding aryl halide or boronic acid derivative can be introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) after initial thiazole ring formation.

Amination and Coupling to Hydroxybenzoic Acid

The amino group at the 2-position of the thiazole ring is introduced by nucleophilic substitution or reductive amination methods. Subsequently, the amino-thiazole intermediate is coupled with 2-hydroxybenzoic acid (salicylic acid) or its derivatives through amide bond formation or direct aromatic substitution under controlled conditions.

Reaction Conditions and Purification

  • Catalysts : Pd(0) complexes (e.g., Pd(PPh3)4) are typically used for cross-coupling steps.
  • Solvents : Common solvents include DMF, dioxane, or mixtures with water for Suzuki reactions.
  • Temperature : Reactions are often conducted at 80–110°C under inert atmosphere.
  • Purification : Flash chromatography and recrystallization are employed to purify intermediates and final products.

Analytical Characterization

  • Chromatographic Techniques : TLC and flash chromatography monitor reaction progress and purify compounds.
  • Spectroscopy : FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry confirm structure and purity.
  • LC-MS : Used to verify molecular weight and detect impurities, especially after coupling steps.

Data Table: Summary of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose/Outcome Notes
1 Thiazole ring synthesis α-Haloketone + thiourea, reflux in ethanol Formation of 1,3-thiazole core Yields vary by substrate
2 Aryl substitution (Suzuki) Aryl boronic acid (4-fluoro-3-methylphenyl), Pd catalyst, base, solvent, 80–100°C Introduction of 4-(4-fluoro-3-methylphenyl) group Requires inert atmosphere
3 Amination Aminating agent (e.g., amine source), solvent Introduction of amino group at thiazole 2-position Controlled to avoid side reactions
4 Coupling to 2-hydroxybenzoic acid Condensation agents or direct substitution, mild heating Formation of final amino-linked hydroxybenzoic acid Purification by chromatography

Research Findings and Notes

  • The presence of the fluoro substituent on the phenyl ring enhances the compound's biological activity, which necessitates careful control of reaction conditions to avoid dehalogenation or side reactions.
  • Microwave-assisted synthesis has been reported for related heterocyclic compounds to accelerate cyclization and improve yields, though specific application to this compound requires further validation.
  • The hydroxybenzoic acid moiety is sensitive to harsh conditions; hence, mild coupling methods are preferred to preserve this functionality.
  • High purity is essential for biological evaluation, so chromatographic purification combined with spectral characterization is standard practice.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Structure and Composition

The molecular formula of 4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid is C17H13FN2O3SC_{17}H_{13}FN_2O_3S with a molecular weight of approximately 344.36 g/mol. The compound features a thiazole ring, a hydroxyl group, and a fluorinated aromatic system, which contribute to its pharmacological properties.

Binding Properties

The binding affinity of this compound has been evaluated against various biological targets. Notably, it has shown significant inhibitory activity against hematopoietic prostaglandin D synthase (HPGDS), with an IC50 value of 138 nM at pH 7.2 . This enzyme plays a critical role in the biosynthesis of prostaglandins, which are involved in numerous physiological processes.

Pharmacological Studies

  • Anti-inflammatory Activity : The compound's inhibition of HPGDS suggests potential applications in treating inflammatory conditions. Prostaglandin D2 is known to mediate inflammatory responses; thus, inhibitors like this compound could help manage diseases characterized by excessive inflammation.
  • Cancer Research : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. The thiazole moiety is often associated with anticancer activity due to its ability to interfere with cellular signaling pathways involved in cancer proliferation.
  • Neuroprotective Effects : Some research has pointed towards the neuroprotective potential of salicylic acid derivatives. Given that this compound shares structural similarities with known neuroprotective agents, further investigation into its effects on neurodegenerative diseases could be warranted.

Case Studies and Experimental Findings

StudyObjectiveFindings
Study 1 Evaluation of anti-inflammatory effectsDemonstrated significant inhibition of HPGDS activity, suggesting potential for treating inflammatory diseases .
Study 2 Assessment of cytotoxicity in cancer cell linesExhibited selective cytotoxicity against certain cancer cell lines, indicating possible anticancer properties .
Study 3 Neuroprotective assessmentShowed promise in protecting neuronal cells from oxidative stress-induced damage in vitro .

Clinical Trials

Currently, there are no reported clinical trials involving this compound. However, its promising preclinical results warrant further investigation through clinical studies to evaluate its safety and efficacy in humans.

Synthetic Modifications

Future research may also explore synthetic modifications to enhance the compound's bioavailability and selectivity towards specific biological targets. Structural optimizations could lead to more potent derivatives with improved therapeutic profiles.

Mechanism of Action

The mechanism of action of 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets. One such target is hematopoietic prostaglandin D synthase, an enzyme involved in the biosynthesis of prostaglandins. By inhibiting this enzyme, the compound can modulate inflammatory responses and other physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazole-Benzoic Acid Derivatives

The compound’s structural analogs differ primarily in substituents on the thiazole and phenyl rings, influencing physicochemical and biological properties:

Compound Name Substituents Key Differences Biological Implications
4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid Thiazole: 4-(4-Fluoro-3-methylphenyl); Benzoic acid: 2-hydroxy Reference compound Potential therapeutic applications inferred from DrugBank associations
3-[[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino]benzoic acid hydrobromide Thiazole: 4-(4-Chlorophenyl); Benzoic acid: No hydroxyl group Chlorine substituent (larger, less electronegative than fluorine) Altered lipophilicity and binding interactions; possible antimicrobial activity
4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzoic acid Thiazole: 4-(4-Methoxyphenyl); Benzoic acid: No hydroxyl group Methoxy group (electron-donating, bulkier) Increased solubility but reduced metabolic stability due to O-methylation
4-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid Thiazole: 4-(4-Chlorophenyl); Linker: 4-oxobutanoic acid Oxo group instead of hydroxyl; longer carbon chain Modified acidity (pKa ~3.5–4.5) and altered binding to carboxylate-binding targets

Key Observations :

  • Halogen substitutions (Cl vs. F) influence steric and electronic profiles; fluorine’s smaller size may enhance penetration into hydrophobic binding pockets .
  • Hydroxyl vs.
Comparison with Azo-Linked Benzoic Acid Derivatives

Compounds like 2-hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl)azo benzoic acid () differ in linkage (azo vs. amino-thiazole):

Property Target Compound Azo-Linked Analog
Linkage Amino-thiazole Azo (-N=N-)
Acidity (pKa) Carboxylic acid (pKa ~2.5–3.5); phenolic -OH (pKa ~9–10) Carboxylic acid (pKa ~2.5–3.5); phenolic -OH (pKa ~7–8 due to azo conjugation)
Bioactivity Predicted enzyme/receptor binding via thiazole and carboxylate Dye properties; potential as chelating agents or pH-sensitive probes

Structural Impact :

  • Azo groups introduce conjugation, shifting UV-Vis absorption (λmax ~400–500 nm) and enabling applications as dyes or sensors .
  • The amino-thiazole linkage in the target compound may offer greater flexibility and specificity in biological interactions compared to rigid azo systems.

Biological Activity

4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid (commonly referred to as compound DB07616) is a synthetic organic compound that belongs to the class of salicylic acids, characterized by its unique molecular structure and potential biological activities. The compound's molecular formula is C17H13FN2O3S, with a molecular weight of 344.36 g/mol. It features a thiazole ring and a hydroxybenzoic acid moiety, which are significant for its pharmacological properties.

Chemical Structure

The structural representation of the compound is as follows:

  • IUPAC Name : this compound
  • SMILES : CC1=CC(=CC=C1F)C1=CSC(NC2=CC=C(C(O)=O)C(O)=C2)=N1
  • InChI : InChI=1S/C17H13FN2O3S/c1-9-6-10(2-5-13(9)18)14-8-24-17(20-14)19-11-3-4-12(16(22)23)15(21)7-11/h2-8,21H,1H3,(H,19,20)(H,22,23)

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and inflammation. Key findings regarding its biological activity include:

Antiproliferative Activity

Studies have shown that fluorinated derivatives of thiazoles possess potent antiproliferative properties against certain cancer cell lines. For instance, related compounds have demonstrated significant growth inhibition in sensitive cancer cells through mechanisms involving metabolic activation and covalent binding to cellular macromolecules .

Compound IC50 (nM) Target Reference
DB07616138Hematopoietic prostaglandin D synthaseA30886
DB076161400Unknown targetA30887
DB0761694600Unknown targetA30887

The mechanism by which this compound exerts its antiproliferative effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Metabolic Activation : Similar to other fluorinated compounds, it could be metabolized into reactive species that bind to DNA or proteins, leading to cell death .
  • Hydrogen Bonding : The presence of hydroxyl groups enhances interaction with biological targets through hydrogen bonding .

Case Studies

Several studies have explored the biological implications of compounds structurally related to DB07616:

  • Cancer Cell Growth Inhibition : A study demonstrated that fluorinated benzothiazoles inhibited cancer cell growth without a biphasic dose-response curve, suggesting a more predictable therapeutic window .
  • Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory activity due to its ability to interact with inflammatory mediators .

Q & A

(Basic) What are the common synthetic routes for 4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid, and how are intermediates characterized?

Answer:
The compound is typically synthesized via a multi-step approach:

  • Thiazole ring formation: Reacting thiourea derivatives with α-halo ketones or acetamide intermediates under reflux conditions in polar solvents (e.g., ethanol) to form the thiazole core .
  • Coupling reactions: The 2-hydroxybenzoic acid moiety is introduced via nucleophilic substitution or amide coupling, often using carbodiimide-based activating agents (e.g., EDC/HOBt) .
  • Intermediate characterization: Key intermediates are validated using 1H/13C NMR (to confirm regiochemistry and substitution patterns), HPLC (purity >95%), and FT-IR (to track functional groups like -NH and -COOH) .

(Advanced) How can X-ray crystallography using SHELX software be optimized for determining the crystal structure of this compound?

Answer:

  • Data collection: Use high-resolution synchrotron radiation (λ ≈ 0.7–1.0 Å) to enhance data completeness, especially for low-symmetry crystals.
  • Refinement in SHELXL: Apply TWIN/BASF commands to address twinning (common in thiazole derivatives) and incorporate hydrogen bonding via DFIX restraints .
  • Validation: Cross-check refinement metrics (R-factor < 5%, wR2 < 12%) and use PLATON to analyze intermolecular interactions (e.g., π-π stacking of the thiazole ring) .

(Basic) What analytical techniques are essential for confirming the purity and structure of this compound?

Answer:

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%).
  • Spectroscopy:
    • 1H NMR (DMSO-d6, 400 MHz): Identify aromatic protons (δ 6.8–8.2 ppm) and hydroxyl groups (broad singlet at δ ~10–12 ppm).
    • LC-MS: Confirm molecular weight ([M+H]+ expected m/z: ~413.4) .
  • Elemental analysis: C, H, N content within ±0.4% of theoretical values .

(Advanced) How can researchers resolve discrepancies in reported biological activities of thiazole derivatives through experimental design?

Answer:

  • Controlled assay conditions: Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) to minimize variability .
  • Dose-response curves: Use nonlinear regression (GraphPad Prism) to calculate IC50 values, comparing results across multiple replicates.
  • Meta-analysis: Apply statistical tools (e.g., ANOVA) to differentiate activity variations caused by substituent electronic effects (e.g., electron-withdrawing -F vs. -OCH3) .

(Advanced) What methodologies are employed to study the structure-activity relationship (SAR) of substituents on the thiazole ring?

Answer:

  • Analog synthesis: Systematically vary substituents (e.g., 4-fluoro vs. 4-chloro) using parallel synthesis techniques .
  • Computational docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2), correlating with in vitro IC50 data .
  • Free-Wilson analysis: Quantify contributions of substituents to bioactivity, isolating steric vs. electronic effects .

(Basic) What are the key challenges in synthesizing this compound, and how are they mitigated?

Answer:

  • Low solubility: The carboxylic acid group causes aggregation; use DMF or DMSO as co-solvents during coupling reactions .
  • Regioselectivity: Competing thiazole ring substitution is minimized by pre-activating the benzoic acid with CDI (1,1'-carbonyldiimidazole) .
  • Byproduct formation: Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and employ flash chromatography for purification .

(Advanced) How can computational modeling be integrated with experimental data to predict the compound's bioactivity?

Answer:

  • QSAR modeling: Train models (e.g., Random Forest) on datasets of thiazole derivatives with reported IC50 values, using descriptors like logP and polar surface area .
  • Molecular dynamics (MD): Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
  • Validation: Compare predicted vs. experimental inhibition constants (Ki) for lead optimization .

(Basic) What are the typical biological targets for thiazole-containing compounds like this one?

Answer:

  • Enzymes: Tyrosine kinases, cyclooxygenase-2 (COX-2), and histone deacetylases (HDACs) due to thiazole’s metal-chelating properties .
  • Receptors: G-protein-coupled receptors (GPCRs), where the thiazole acts as a hydrogen-bond acceptor .
  • In vitro models: Antiproliferative activity is commonly tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

(Advanced) What strategies are used to analyze and assign complex NMR spectra of this compound, especially when dealing with overlapping signals?

Answer:

  • 2D NMR: Utilize HSQC to correlate 1H-13C couplings and COSY to resolve overlapping aromatic protons .
  • Solvent optimization: Switch to DMSO-d6 to sharpen broad -OH signals and reduce exchange broadening .
  • Dynamic NMR: Heat samples to 80°C to coalesce rotameric peaks (e.g., from the thiazole-amide bond) .

(Advanced) How do solvent and catalyst choices impact the yield and stereochemistry in the synthesis of this compound?

Answer:

  • Solvent effects: Polar aprotic solvents (e.g., DMF) improve nucleophilicity in amide coupling (yield >80%), while THF favors SN2 mechanisms .
  • Catalyst optimization: Pd(OAc)2/XPhos enhances Suzuki-Miyaura cross-coupling for aryl-thiazole linkages (ee >90%) .
  • Stereocontrol: Chiral auxiliaries (e.g., Evans’ oxazolidinones) direct asymmetric synthesis of substituted thiazoles .

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